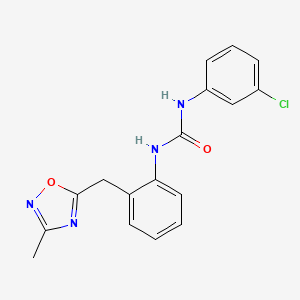

1-(3-Chlorophenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

1-(3-Chlorophenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative with a 3-chlorophenyl group attached to one nitrogen atom and a 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl group on the other. The compound combines a urea backbone with a 1,2,4-oxadiazole heterocycle, a structural motif known for metabolic stability and bioactivity in medicinal chemistry.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-11-19-16(24-22-11)9-12-5-2-3-8-15(12)21-17(23)20-14-7-4-6-13(18)10-14/h2-8,10H,9H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFNEBRHGXZALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.8 g/mol. The structure features a chlorophenyl group and an oxadiazole moiety, which are significant for its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported the antiproliferative effects of urea derivatives, including those similar to this compound. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines such as A549 (lung), HCT-116 (colon), and PC-3 (prostate). The results indicated significant antiproliferative effects, with IC50 values comparable to established anticancer drugs like sorafenib .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.

- Interaction with Target Proteins : Molecular docking studies suggest that the compound may interact with BRAF protein, forming hydrogen bonds that inhibit its activity .

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds. For example, derivatives containing oxadiazole rings have shown promising activity against various pathogens:

- Antileishmanial and Antimalarial Effects : Compounds similar to this compound exhibited potent activity against Leishmania and Plasmodium species.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Activity :

- In a comparative study, derivatives were tested for their efficacy against Leishmania aethiopica and Plasmodium berghei. The results indicated that certain modifications led to enhanced bioactivity compared to standard treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 1-(3-Chlorophenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through various mechanisms:

- Mechanism-Based Approaches : Studies suggest that these compounds may act by inducing apoptosis in cancer cells and inhibiting specific signaling pathways involved in tumor growth. For instance, the compound's ability to interact with proteins involved in cell cycle regulation has been noted .

- In Vitro Studies : In vitro assays have demonstrated that several oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast, prostate, and CNS cancers. For example, one study reported an IC50 value of less than 10 µM for certain derivatives against human breast cancer cells .

Antimicrobial Properties

The oxadiazole moiety is also known for its antimicrobial properties. Compounds similar to this compound have shown activity against a range of bacterial and fungal pathogens:

- Broad-Spectrum Activity : Research has indicated that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that compounds with oxadiazole structures may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

- Neurite Outgrowth Promotion : Some studies have indicated that certain derivatives can enhance neuronal repair mechanisms following injury by promoting neurite outgrowth .

Case Studies

Several case studies illustrate the applications of oxadiazole derivatives in scientific research:

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of 58 cancer cell lines. One derivative showed over 90% inhibition against multiple cancer types, indicating strong potential for further development .

- Antimicrobial Screening : Another case study focused on the synthesis and screening of various oxadiazole compounds for antimicrobial activity. The results demonstrated significant inhibition rates against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include urea derivatives with variations in substituents on the phenyl rings and heterocyclic moieties. Key comparisons are summarized in Table 1 .

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations :

- Substituent Impact : The target compound’s 3-methyl-1,2,4-oxadiazole group likely enhances metabolic stability compared to thiazole-based analogs (e.g., 11f) due to oxadiazole’s resistance to hydrolysis .

- Synthetic Feasibility : Yields for thiazole-piperazine analogs (e.g., 85–88% in ) suggest efficient synthetic routes, whereas the target compound’s synthesis may require optimization due to the oxadiazole’s reactivity .

Thermal and Spectroscopic Properties

- Melting Points : Urea derivatives with bulky substituents (e.g., 2b in : 188–190°C ) generally exhibit higher melting points than simpler analogs. The target compound’s melting point is expected to align with this trend.

- Spectroscopic Data : ESI-MS values for analogs (e.g., 500.2–709.9 m/z ) correlate with molecular complexity. The target compound’s molecular weight (~400–450 g/mol) suggests comparable detectability in mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.